molecular formula C17H13BrN2OS B2897803 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 318247-52-8

5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2897803
CAS No.: 318247-52-8
M. Wt: 373.27
InChI Key: QBGLDFCJVXLSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound characterized by a sulfanyl group at position 5 (attached to a 4-bromophenyl ring), a methyl group at position 1, and a phenyl group at position 3. The aldehyde functional group at position 4 enhances its reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structure has been validated via crystallographic methods, such as SHELXL refinement , and spectroscopic techniques .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2OS/c1-20-17(22-14-9-7-13(18)8-10-14)15(11-21)16(19-20)12-5-3-2-4-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGLDFCJVXLSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=O)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

Pyrazole derivatives are synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones, followed by post-synthetic modifications such as oxidation, formylation, or substitution. For 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, key challenges include:

  • Regioselective introduction of the aldehyde (-CHO) at position 4.
  • Incorporation of the 4-bromophenylsulfanyl (-S-C6H4-Br) group at position 5.
  • Optimization of reaction conditions to maximize yield and purity.

Detailed Preparation Methods

Vilsmeier-Haack Formylation and Subsequent Thiolation

This two-step approach involves formylation of a pre-synthesized pyrazole followed by thiolation at position 5.

Step 1: Synthesis of 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

The pyrazole core is constructed via cyclocondensation of methylphenylhydrazine with a β-chlorovinyl ketone, yielding 5-chloro-1-methyl-3-phenyl-1H-pyrazole. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at position 4.

Reaction Conditions :

  • Reagents : POCl3, DMF (Vilsmeier-Haack reagent).
  • Temperature : 0–5°C (slow addition), then 80–90°C (2–4 h).
  • Yield : 68–75%.

Mechanism :

  • Formation of the chloroiminium intermediate from DMF and POCl3.
  • Electrophilic attack at position 4 of the pyrazole ring.
  • Hydrolysis to yield the aldehyde.
Step 2: Thiolation with 4-Bromothiophenol

The chlorine at position 5 is displaced via SNAr using 4-bromothiophenol.

Reaction Conditions :

  • Reagents : 4-Bromothiophenol, K2CO3, DMF.
  • Temperature : 80°C, 12 h.
  • Yield : 60–65%.

Mechanism :

  • Deprotonation of 4-bromothiophenol by K2CO3 to generate the thiolate nucleophile.
  • Nucleophilic attack at position 5 of the pyrazole, facilitated by the electron-withdrawing aldehyde group.

Cyclocondensation with Thiol-Containing Precursors

This one-pot method constructs the pyrazole ring with pre-installed sulfanyl functionality.

Reaction Design

A β-ketosulfide (e.g., (4-bromophenylthio)acetophenone) is condensed with methylphenylhydrazine to form the pyrazole ring.

Reaction Conditions :

  • Reagents : Methylphenylhydrazine, β-ketosulfide, ethanol.
  • Temperature : Reflux, 6–8 h.
  • Yield : 45–50%.

Mechanism :

  • Hydrazine attacks the carbonyl group of the β-ketosulfide.
  • Cyclization via dehydration forms the pyrazole ring.
  • Spontaneous oxidation (air) converts the intermediate alcohol to the aldehyde.

Post-Synthetic Modification of Pyrazole-4-carbaldehyde

This method modifies a pre-formed pyrazole-4-carbaldehyde to introduce the sulfanyl group.

Step 1: Bromination at Position 5

Electrophilic bromination of 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde using N-bromosuccinimide (NBS).

Reaction Conditions :

  • Reagents : NBS, AIBN, CCl4.
  • Temperature : 80°C, 3 h.
  • Yield : 55–60%.
Step 2: Thiolation via Ullmann Coupling

Copper-catalyzed coupling of 5-bromo intermediate with 4-bromothiophenol.

Reaction Conditions :

  • Reagents : CuI, 1,10-phenanthroline, K3PO4, DMSO.
  • Temperature : 110°C, 24 h.
  • Yield : 50–55%.

Comparative Analysis of Methods

Method Advantages Limitations Yield Reference
Vilsmeier + SNAr High regioselectivity; scalable Multiple steps; POCl3 handling 60–65%
Cyclocondensation One-pot synthesis Low yield; specialized precursors 45–50%
Post-Modification Flexible for diverse thiols Harsh bromination conditions 50–55%

Experimental Data and Optimization

Optimization of Vilsmeier-Haack Reaction

  • DMF:POCl3 Ratio : 1:1.5 molar ratio maximizes formylation efficiency.
  • Quenching : Ice-water quenching prevents over-hydrolysis.

Thiolation Kinetics

  • Base Selection : K2CO3 outperforms NaOH due to milder conditions.
  • Solvent : DMF > DMSO in nucleophilicity and reaction rate.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity. The bromophenyl and sulfanyl groups may play a crucial role in the binding affinity and specificity of the compound. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

The compound’s structural analogs differ primarily in substituent type, position, and functional groups. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituent at Position 5 Substituent at Position 3 Functional Group at Position 4 Key Differences Reference
5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde 4-Bromophenylsulfanyl Phenyl Carbaldehyde Reference compound
5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Bromophenoxy Methyl Carbaldehyde Phenoxy (O) vs. sulfanyl (S) group
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 3-Chlorophenylsulfanyl Trifluoromethyl Carbaldehyde Chloro vs. bromo; CF₃ vs. phenyl
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Chlorophenoxy Methyl Carbaldehyde Chlorophenoxy vs. bromophenylsulfanyl
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Chloro Methyl Carbaldehyde Chloro substituent at position 5

Electronic and Steric Effects

  • Sulfanyl vs.
  • Bromo vs. Chloro Substituents : The bromine atom’s larger size increases steric hindrance and may influence crystal packing and intermolecular interactions .
  • Trifluoromethyl vs. Phenyl : The electron-withdrawing CF₃ group in the analog (Table 1, row 3) reduces electron density at position 3, altering reactivity compared to the phenyl group in the target compound .

Structural Validation Techniques

  • X-ray Crystallography: Structures of related compounds (e.g., 4-chlorophenoxy derivatives ) were confirmed using SHELXL and ORTEP-3 .
  • Spectroscopy : NMR and IR data for analogs (e.g., 7A1 ) align with the target compound’s expected spectral profiles.

Research Findings and Implications

  • The bromophenylsulfanyl group may enhance lipid solubility, improving membrane permeability.
  • Reactivity : The carbaldehyde group enables further derivatization (e.g., oxime formation ), making the compound a key intermediate in medicinal chemistry.
  • Crystallographic Trends : Bromine’s steric bulk in the target compound may lead to distinct crystal packing compared to smaller substituents like chlorine .

Biological Activity

5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C17H13BrN2OS
  • Molecular Weight : 384.26 g/mol
  • CAS Number : 318289-14-4

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds, followed by the introduction of the bromophenyl group through nucleophilic substitution reactions. The resulting pyrazole framework is then functionalized to yield the final product.

Biological Activity

Research has demonstrated that pyrazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound has shown promising results in various studies:

Antimicrobial Activity

In vitro studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against multiple pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli0.30 - 0.35 μg/mL
Candida albicans0.40 - 0.45 μg/mL

These results suggest that the compound may inhibit the growth of these pathogens effectively and could be developed as a therapeutic agent for infections.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cellular models exposed to lipopolysaccharides (LPS). This inhibition suggests a potential role in treating inflammatory diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). Notably, when combined with doxorubicin, it exhibited a synergistic effect, enhancing the overall cytotoxicity:

Cell LineIC50 (μM) without DoxorubicinIC50 (μM) with Doxorubicin
MCF-7155
MDA-MB-231124

This synergy indicates that the compound could be a valuable addition to cancer therapy regimens.

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in inflammation and cancer progression.
  • Receptor Interaction : The sulfanyl group can form hydrogen bonds with target receptors, altering their activity.
  • Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

  • A study reported that a related pyrazole derivative significantly reduced tumor size in animal models when administered alongside conventional chemotherapy.
  • Another investigation found that a similar compound effectively reduced biofilm formation in Staphylococcus aureus, suggesting its potential in treating biofilm-associated infections.

Q & A

Basic: What are the established synthetic methodologies for 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde?

Methodological Answer:
Synthesis typically involves multi-step routes:

  • Step 1: Condensation of substituted pyrazole precursors with 4-bromothiophenol under basic conditions to introduce the sulfanyl group.
  • Step 2: Oxidation of a hydroxymethyl intermediate (e.g., using MnO₂ or Swern oxidation) to generate the aldehyde moiety.
  • Key Variables: Reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios significantly impact yield .

Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsReference Analogs
Condensation-Oxidation65–75MnO₂, DMF, 70°CPyrazole-4-methanol
One-Pot Thioetherification55K₂CO₃, DMF, refluxChlorophenyl derivatives

Basic: How is the compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR/IR: The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm in ¹H NMR; IR shows a strong C=O stretch (~1700 cm⁻¹). Sulfanyl and aromatic groups are confirmed via ¹³C NMR (δ 120–140 ppm for aryl carbons) .
  • X-ray Crystallography: Single-crystal analysis resolves ambiguities in regiochemistry. For example, SHELX software refines torsion angles between the pyrazole ring and 4-bromophenyl group, confirming planar geometry .

Table 2: Key Crystallographic Data (Analog Structures)

CompoundSpace GroupR-factorBond Length (Å, C-Br)Reference
5-(4-Chlorophenoxy)-3-methyl-pyrazoleP 10.0391.89
5-(4-Bromophenoxy)-1-methyl-oximeC2/c0.1051.91

Advanced: How can researchers employ X-ray crystallography to resolve ambiguities in molecular conformation?

Methodological Answer:

  • Software: SHELXL (for refinement) and SHELXD (for phase problem resolution) are critical. For example, the 4-bromophenyl group’s orientation is validated via electron density maps and Hirshfeld surface analysis .
  • Parameter Optimization: Adjust thermal displacement parameters (Ueq) to account for disorder in the sulfanyl moiety. High-resolution data (<1.0 Å) reduces false positives in torsional angles .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

  • Catalyst Screening: Transition metals (e.g., CuI) enhance thioetherification efficiency.
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) increase aldehyde stability but may require lower temperatures (40–50°C) to prevent decomposition .
  • DoE (Design of Experiments): Systematic variation of pH (7–9) and reagent equivalents (1.2–2.0 eq.) identifies optimal conditions via response surface modeling .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Control variables such as cell line (e.g., HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and incubation time (24–48 hr). For example, a 4-chlorophenyl analog showed IC₅₀ variability (±20%) due to assay protocols .
  • Metabolite Interference: LC-MS/MS quantifies degradation products (e.g., oxidation of the aldehyde to carboxylic acid) that may skew activity results .

Advanced: How do computational predictions (e.g., XLogP3, topological polar surface area) align with experimental data?

Methodological Answer:

  • Validation Metrics: Compare computed XLogP3 (6.6) with experimental logP values from HPLC retention times. Discrepancies >0.5 units suggest unaccounted solvation effects .
  • Docking Studies: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to kinase targets but require crystallographic validation of pose accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.